2-(2-Chloro-6-fluoro-phenyl)-3-(4-methyl-6-phenyl-pyrimidin-2-yl)thiazolidin-4-one
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Overview
Description
2-(2-Chloro-6-fluoro-phenyl)-3-(4-methyl-6-phenyl-pyrimidin-2-yl)thiazolidin-4-one is a member of pyrimidines. It has a role as an anticoronaviral agent.
Scientific Research Applications
Antimicrobial Activity
A range of 2-phenyl-3-(4,6-diarylpyrimidin-2-yl)thiazolidin-4-ones, including compounds similar to the specified chemical, have demonstrated notable antimicrobial properties. For instance, certain derivatives have shown potent activity against a variety of Gram-positive and Gram-negative bacterial strains, as well as against fungal strains like A. flavus, Mucor, Rhizopus, and M. gypseum (Gopalakrishnan, Thanusu, & Kanagarajan, 2009). Another study involving microwave-assisted synthesis of novel thiazolidinone derivatives reported promising antimicrobial activity against both bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).
Synthesis and Evaluation of Antibacterial and Antifungal Activities
Further research in this area focused on the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone. These compounds were tested against bacterial strains like E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as fungal species like C. albicans, A. niger, and A. Clavatus. The study aimed to develop a new class of antimicrobial agents (Patel & Patel, 2017).
Antinociceptive and Anti-inflammatory Properties
Research into the antinociceptive (pain-relieving) and anti-inflammatory properties of thiazolopyrimidine derivatives, closely related to the specified chemical, showed significant effects in pharmacological screenings. This study suggests potential therapeutic applications in pain and inflammation management (Selvam, Karthik, Palanirajan, & Ali, 2012).
Molecular Docking and Synthesis Studies
Molecular docking studies on similar compounds, such as substituted 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile derivatives, have been conducted. These studies predicted the affinity of these compounds with proteins like CDK4, indicating potential applications in targeted molecular therapies (Holam, Santhoshkumar, & Killedar, 2022).
properties
Product Name |
2-(2-Chloro-6-fluoro-phenyl)-3-(4-methyl-6-phenyl-pyrimidin-2-yl)thiazolidin-4-one |
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Molecular Formula |
C20H15ClFN3OS |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-3-(4-methyl-6-phenylpyrimidin-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H15ClFN3OS/c1-12-10-16(13-6-3-2-4-7-13)24-20(23-12)25-17(26)11-27-19(25)18-14(21)8-5-9-15(18)22/h2-10,19H,11H2,1H3 |
InChI Key |
OTPCDAXONNMWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(SCC2=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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